molecular formula C6H4BrClFN B13023153 5-Bromo-4-(chloromethyl)-2-fluoropyridine

5-Bromo-4-(chloromethyl)-2-fluoropyridine

Cat. No.: B13023153
M. Wt: 224.46 g/mol
InChI Key: CIIKBTPSMFRWGK-UHFFFAOYSA-N
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Description

5-Bromo-4-(chloromethyl)-2-fluoropyridine is a heterocyclic organic compound that contains a pyridine ring substituted with bromine, chloromethyl, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(chloromethyl)-2-fluoropyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes:

    Bromination: Introduction of the bromine atom at the 5-position of the pyridine ring using bromine or a brominating agent.

    Chloromethylation: Introduction of the chloromethyl group at the 4-position using chloromethyl methyl ether or similar reagents.

    Fluorination: Introduction of the fluorine atom at the 2-position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(chloromethyl)-2-fluoropyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine, chloromethyl, and fluorine groups can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone for halogen exchange.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated pyridine derivatives.

Scientific Research Applications

5-Bromo-4-(chloromethyl)-2-fluoropyridine has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Chemical Biology: Employed in the study of biological systems and the development of chemical probes.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(chloromethyl)-2-fluoropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the compound’s structure and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Another brominated and chlorinated compound with different functional groups.

    5-Bromo-4-thiouracil: A brominated pyrimidine derivative with different applications.

Uniqueness

5-Bromo-4-(chloromethyl)-2-fluoropyridine is unique due to the specific combination of bromine, chloromethyl, and fluorine groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H4BrClFN

Molecular Weight

224.46 g/mol

IUPAC Name

5-bromo-4-(chloromethyl)-2-fluoropyridine

InChI

InChI=1S/C6H4BrClFN/c7-5-3-10-6(9)1-4(5)2-8/h1,3H,2H2

InChI Key

CIIKBTPSMFRWGK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1F)Br)CCl

Origin of Product

United States

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